8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Description
Properties
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-2-3-11-9(6-8)13(16)10-7-14-5-4-12(10)15-11/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLIWDSTKGNTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and ketones can be subjected to cyclization reactions using catalysts like Lewis acids or bases to form the desired naphthyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its diverse biological activities:
- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The unique structure of 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one allows for interaction with microbial enzymes and receptors, potentially inhibiting their growth .
- Anticancer Properties : Naphthyridine derivatives have shown promise in cancer research. They can act as inhibitors of specific pathways involved in tumor growth and proliferation. Studies have demonstrated that modifications in the naphthyridine structure can enhance anticancer activity .
- Neurological Applications : There is growing interest in the use of naphthyridine derivatives for treating neurological disorders such as Alzheimer's disease and depression. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further investigation .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules. It is involved in various chemical reactions including cyclization and functional group transformations .
Biological Studies
The compound's structure provides a scaffold for exploring various biological interactions:
- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can lead to insights into its pharmacological effects. It may modulate enzyme activity or receptor interactions, influencing signaling pathways within cells .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Position : Position 8 modifications (methyl, fluoro, chloro) influence steric and electronic profiles. Methyl in Compound A provides moderate lipophilicity, whereas halogenated derivatives (B, C, D) enhance polarity and target binding .
- Core Saturation : Partial saturation in Compound A’s tetrahydropyridine ring reduces conformational flexibility compared to fully aromatic analogs like Compound E .
Key Observations :
- Compound A’s synthesis is moderately efficient but sensitive to reaction conditions.
- Halogenated derivatives (B, D) face yield limitations due to reagent specificity and steric effects.
Key Observations :
- The methyl group in Compound A may balance lipophilicity for blood-brain barrier penetration, though empirical data are lacking.
- Fluorinated derivatives (B, C) show promise in antimicrobial contexts, while trifluoroacetylated analogs (D) target enzymatic pathways.
Biological Activity
8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a compound belonging to the class of naphthyridine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including neuroprotective effects and inhibition of various enzymes. This article reviews the current understanding of its biological activity based on diverse sources.
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.26 g/mol
- CAS Number : 1355226-54-8
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of oxidative stress markers and enhancement of cellular antioxidant defenses.
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes that play critical roles in neurological disorders:
- Monoamine Oxidase (MAO) Inhibition : It has been identified as a potential MAO inhibitor. In vitro assays demonstrated that it effectively inhibits MAO-B with an IC₅₀ value in the low micromolar range, indicating its potential use in treating depression and other mood disorders associated with MAO activity .
- Cholinesterase Inhibition : The compound also shows promise as an inhibitor of acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. Initial studies suggest moderate inhibition of AChE activity, which may contribute to increased acetylcholine levels in the brain .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neuroprotection | Protects against oxidative stress | |
| MAO-B Inhibition | IC₅₀ in low micromolar range | |
| AChE Inhibition | Moderate inhibition observed |
Case Study: Neuroprotective Mechanism
In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell lines with varying concentrations of this compound prior to exposure to oxidative stress. Results indicated a significant reduction in cell death and a decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests that the compound may enhance cellular resilience against oxidative damage.
Q & A
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core formation | PPA, 120°C, 6h | 60-75% |
| Methylation | LiNPri/THF, MeI | 70-87% |
| Carbothioamide formation | NaH, RNH, THF | 55-70% |
How can researchers confirm the structural integrity of synthesized 8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one derivatives?
Basic Research Question
Methodological validation involves:
Advanced Tip : For ambiguous NOE effects, use 2D-COSY or HSQC to resolve regiochemical conflicts in fused-ring systems .
What strategies are effective in optimizing reaction yields for naphthyridine core formation?
Advanced Research Question
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics compared to THF .
- Catalysis : Transition metals (e.g., Pd(OAc)) enable one-pot C–N coupling, reducing byproducts .
- Temperature Gradients : Stepwise heating (e.g., 75°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
Contradiction Note : While PPA gives moderate yields (60-75%), microwave-assisted synthesis in ionic liquids (e.g., [BMIM]BF) improves efficiency (85% yield) but requires specialized equipment .
How can regioselectivity challenges in alkylation or acylation of the naphthyridine core be addressed?
Advanced Research Question
Regioselectivity is influenced by:
- Steric Effects : Bulkier bases (e.g., LDA) favor methylation at the less hindered 8-position over the 2-position .
- Electronic Effects : Electron-withdrawing groups (e.g., ketones) direct electrophiles to α-positions via resonance stabilization .
- Protection/Deprotection : Temporary Boc protection of the NH group prevents undesired N-alkylation .
Case Study : Methylation of 5-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine with LiNPri/THF selectively yields the 8-methyl derivative (87%) .
What analytical techniques are recommended for resolving contradictory data in impurity profiling of naphthyridine derivatives?
Advanced Research Question
For impurity analysis:
- LC-MS/MS : Identifies trace byproducts (e.g., N-oxide derivatives) with detection limits <0.1% .
- NMR Spiking : Co-injection of suspected impurities (e.g., dehalogenated analogs) clarifies overlapping signals .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Example : LC-MS of 7-chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine confirmed [M+1] at m/z 381.17, ruling out nitro-reduction byproducts .
What in vitro models are appropriate for evaluating the biological activity of 8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one analogs?
Advanced Research Question
- Enzyme Inhibition : PDE5 or kinase inhibition assays (IC values) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on human tumor cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Molecular Docking : AutoDock Vina simulations predict binding modes to targets like tankyrase (PDB: 4FXQ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
